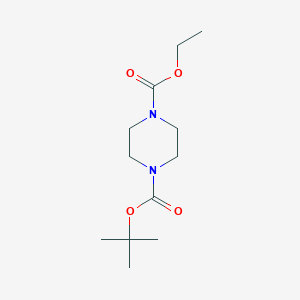
1-Boc-4-ethoxycarbonyl piperazine
Descripción general
Descripción
1-Boc-4-ethoxycarbonyl piperazine is an organic compound with the molecular formula C12H22N2O4 . It is also known by other names such as 1-tert-butyl 4-ethyl piperazine-1,4-dicarboxylate and 4-O-tert-butyl 1-O-ethyl piperazine-1,4-dicarboxylate .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of 1-Boc-4-ethoxycarbonyl piperazine is 258.31 g/mol . The InChI string representation of its structure isInChI=1S/C12H22N2O4/c1-5-17-10 (15)13-6-8-14 (9-7-13)11 (16)18-12 (2,3)4/h5-9H2,1-4H3 . Chemical Reactions Analysis
1-Boc-piperazine undergoes Buchwald-Hartwig coupling reactions with aryl halides . It can also cross-couple with aryl iodides using CuBr/1,1′-bi-2-naphthol as a catalyst and K3PO4 as a base .Physical And Chemical Properties Analysis
1-Boc-4-ethoxycarbonyl piperazine has a molecular weight of 258.31 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . Its exact mass is 258.15795719 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Characterization of N-Boc Piperazine Derivatives N-Boc piperazine derivatives, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, have been synthesized and characterized through FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies. These compounds demonstrated moderate antibacterial and antifungal activities against several microorganisms, showcasing their potential in developing new antimicrobial agents (Kulkarni et al., 2016).
Crystal Structure Analysis The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a product of the reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, was analyzed. The study highlighted the molecule's conformation, providing insights into its structural properties, which are critical for understanding its interactions and reactivity in various chemical contexts (Faizi et al., 2016).
Development of Novel Dendrimers A study reported the synthesis of novel dendrimers incorporating piperidine motifs, with 1-Boc-piperazine serving as a central building block. These dendrimers demonstrated the ability to self-assemble into spherical nano-aggregates, indicating their potential for applications in nanotechnology and materials science (Sacalis et al., 2019).
Peptide Derivatization for Enhanced Mass Spectrometry Analysis Piperazine-based derivatives have been utilized for the derivatization of carboxyl groups on peptides, significantly enhancing their ionization efficiency in mass spectrometry analysis. This application is crucial for improving the sensitivity and accuracy of proteomic studies (Qiao et al., 2011).
Flame Retardant Applications The thermal decomposition reactions of cotton fabric treated with piperazine-phosphonates derivatives were studied, indicating the potential of these compounds as flame retardants. This research contributes to the development of safer and more effective fire-resistant materials (Nguyen et al., 2014).
Mecanismo De Acción
While specific information about the mechanism of action for 1-Boc-4-ethoxycarbonyl piperazine was not found, piperazine, a related compound, is known to be a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
When handling 1-Boc-4-ethoxycarbonyl piperazine, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also recommended to ensure adequate ventilation and remove all sources of ignition .
Propiedades
IUPAC Name |
4-O-tert-butyl 1-O-ethyl piperazine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-5-17-10(15)13-6-8-14(9-7-13)11(16)18-12(2,3)4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOGYJOCBHEODH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725052 | |
| Record name | tert-Butyl ethyl piperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-ethoxycarbonyl piperazine | |
CAS RN |
219509-82-7 | |
| Record name | tert-Butyl ethyl piperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1442897.png)
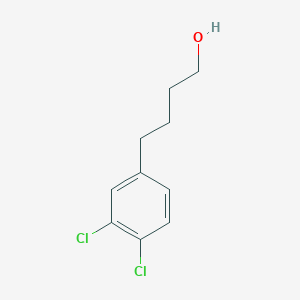
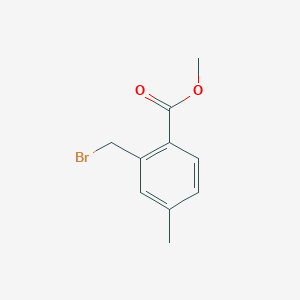

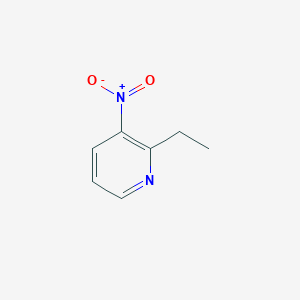

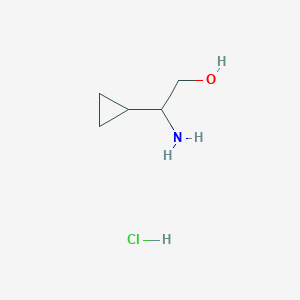
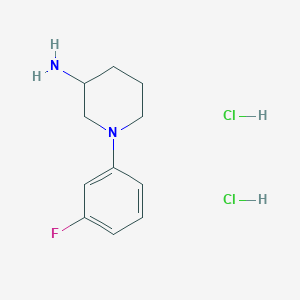
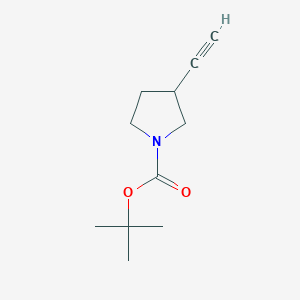
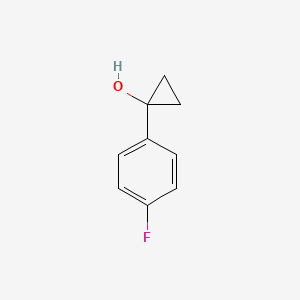
![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B1442915.png)

